VAL-201
Description
IUPAC Nomenclature and Structural Features
This compound is systematically identified as a synthetic peptide composed of ten amino acid residues arranged in a specific sequence that confers its unique properties. The compound features the peptide sequence acetyl-proline-proline-proline-histidine-proline-histidine-alanine-arginine-isoleucine-lysine-amide, commonly abbreviated as Ac-PPPHPHARIK-NH2. This nomenclature reflects the standard peptide naming convention where the N-terminus is acetylated and the C-terminus is amidated.
The structural architecture of this compound reveals several notable features that distinguish it from conventional small molecule therapeutics. The peptide backbone contains multiple proline residues, which are known to introduce conformational constraints due to their cyclic side chain structure. These proline residues, particularly the consecutive proline-proline-proline sequence at the N-terminal region, likely contribute to the overall rigidity and specific three-dimensional conformation of the molecule. The presence of two histidine residues at positions four and six provides potential sites for metal coordination and pH-dependent conformational changes.
The peptide sequence also incorporates charged amino acids, including arginine and lysine at the C-terminal region, which contribute to the overall positive charge of the molecule under physiological conditions. The inclusion of alanine and isoleucine provides hydrophobic character that may influence the compound's interaction with biological membranes and protein targets. The terminal modifications, specifically the acetyl group at the N-terminus and the amide group at the C-terminus, serve to protect the peptide from enzymatic degradation by aminopeptidases and carboxypeptidases, respectively.
Molecular Formula and Physicochemical Properties
The molecular formula of this compound is established as C55H87N19O11, representing a complex organic molecule with significant molecular complexity. This formula indicates the presence of 55 carbon atoms, 87 hydrogen atoms, 19 nitrogen atoms, and 11 oxygen atoms, reflecting the peptidic nature of the compound and the various functional groups present within its structure.
The calculated molecular weight of this compound is 1190.42 daltons, placing it within the range typical for therapeutic peptides. This molecular weight is consistent with a decapeptide containing the specified amino acid sequence and terminal modifications. The relatively high molecular weight compared to traditional small molecule drugs reflects the peptidic nature of this compound and may influence its pharmacokinetic properties, including absorption, distribution, and elimination characteristics.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C55H87N19O11 | |
| Molecular Weight | 1190.42 Da | |
| CAS Registry Number | 957791-38-7 | |
| Chemical Classification | Synthetic peptide | |
| Peptide Sequence | Ac-PPPHPHARIK-NH2 |
The physicochemical properties of this compound are largely determined by its amino acid composition and sequence. The presence of multiple charged residues, including two histidine residues, one arginine residue, and one lysine residue, contributes to the overall hydrophilic character of the molecule. However, the compound also contains hydrophobic amino acids such as proline, alanine, and isoleucine, which may provide amphiphilic characteristics important for biological activity.
The isoelectric point of this compound can be estimated based on the pKa values of the ionizable groups present in the peptide sequence. With multiple basic amino acids and the acetylated N-terminus, the compound is expected to carry a net positive charge under physiological pH conditions. This charge distribution may influence the compound's solubility profile, stability, and interaction with biological targets.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
While comprehensive spectroscopic data for this compound is limited in the available literature, the general principles of peptide characterization suggest that multiple analytical techniques would be employed to confirm the structure and purity of the compound. Nuclear magnetic resonance spectroscopy would be expected to provide detailed information about the peptide backbone conformation and side chain orientations, particularly given the presence of multiple proline residues that can influence the overall three-dimensional structure.
The presence of histidine residues in the this compound sequence would be particularly amenable to nuclear magnetic resonance analysis, as the imidazole rings of histidine provide distinctive chemical shift patterns that can be used to monitor conformational changes and potential metal binding interactions. The multiple proline residues would also contribute characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra, allowing for confirmation of the peptide sequence and assessment of conformational flexibility.
Mass spectrometry analysis would be essential for confirming the molecular weight and composition of this compound. The calculated molecular weight of 1190.42 daltons would be readily detectable using electrospray ionization mass spectrometry techniques commonly employed for peptide analysis. Tandem mass spectrometry approaches could provide sequence confirmation through fragmentation analysis, generating characteristic b-type and y-type ions that correspond to specific peptide bond cleavages.
Infrared spectroscopy would be expected to reveal characteristic absorption bands associated with the peptide backbone, including the amide I and amide II bands that are diagnostic for protein and peptide structures. The terminal acetyl and amide modifications would also contribute specific infrared absorption features that could be used to confirm the presence of these protecting groups.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of peptides like this compound presents unique challenges due to the inherent flexibility of the peptide backbone and the potential for multiple conformational states. However, the presence of multiple proline residues in the this compound sequence may provide sufficient conformational constraint to facilitate crystallization and structure determination.
The consecutive proline-proline-proline sequence at the N-terminus of this compound is particularly noteworthy from a conformational perspective, as proline residues are known to adopt specific phi-psi angle combinations that can induce turns or extended conformations in peptide structures. These conformational preferences may result in a relatively rigid N-terminal region that could serve as a structural anchor for the remainder of the molecule.
Computational modeling approaches, including molecular dynamics simulations and quantum mechanical calculations, would be valuable for predicting the preferred conformations of this compound in solution. Such studies could provide insights into the relative stability of different conformational states and identify potential binding conformations relevant to the compound's biological activity.
The presence of charged amino acids, particularly the arginine and lysine residues at the C-terminus, may influence the overall molecular conformation through intramolecular electrostatic interactions or through interactions with counterions in crystallization conditions. The histidine residues may also participate in hydrogen bonding networks that stabilize specific conformational states.
Given the synthetic peptide classification of this compound and its development as a therapeutic agent, solution-state conformational studies using nuclear magnetic resonance spectroscopy would likely provide the most relevant structural information. Such studies could reveal the dominant conformational populations under physiologically relevant conditions and provide insights into the conformational flexibility that may be important for biological target recognition and binding.
Properties
CAS No. |
957791-38-7 |
|---|---|
Molecular Formula |
C55H87N19O11 |
Molecular Weight |
1190.423 |
IUPAC Name |
(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
OCAUTAUXGFCFEB-MGFBIKGDSA-N |
SMILES |
NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VAL-201; VAL201; VAL 201 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
- VAL-201 : Acts as an AR antagonist, blocking androgen-driven signaling pathways essential for prostate cancer growth .
- RX-5902 : An oral drug with an unspecified mechanism; phase I trials demonstrated safety in 24 patients with various cancers .
- APR-246 : A p53 reactivator used in combination with chemotherapy (e.g., carboplatin and liposomal doxorubicin) for recurrent ovarian cancer .
- Quisostat: Combined with gemcitabine/cisplatin or paclitaxel/carboplatin for non-small cell lung cancer (NSCLC) and ovarian cancer; mechanism undisclosed in available evidence .
Key Difference : this compound uniquely targets AR signaling, whereas APR-246 focuses on p53 reactivation, and RX-5902/quisostat mechanisms remain unclear .
Clinical Development Stage
Key Insight : this compound is in earlier development compared to APR-246, which has advanced to phase Ib with defined dosing .
Pharmacokinetic and Degradation Profiles
This compound’s degradation involves cleavage of the tetrazolebiphenylmethyl group, yielding metabolites like VAL-235 (cleavage within the benzene moiety) and VAL-265 (carbonyl group formation) . Comparable data for RX-5902, APR-246, or quisostat are absent in the provided evidence, limiting direct pharmacokinetic comparisons.
Data Tables
Preparation Methods
Core Pyridone Scaffold Construction
The synthesis of VAL-201 begins with the construction of a 2-pyridone core, a critical pharmacophore responsible for its biological activity. The foundational step involves the N-alkylation of 4-benzyloxy-2(1H)-pyridone with benzyl halides, as exemplified in the synthesis of analogous compounds. For instance, 4-benzyloxy-2(1H)-pyridone undergoes selective alkylation at the nitrogen position using 4-cyanobenzyl bromide or naphthyl-derived halides to yield intermediates such as compounds 14–16 . This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C), with potassium carbonate serving as a base to deprotonate the pyridone nitrogen.
A pivotal deprotection step follows, where the benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction selectively cleaves the benzyl ether without affecting other functional groups, yielding the 4-hydroxy-2-pyridone derivative (compound 11 ). The efficiency of this step is critical, as residual benzyl groups can interfere with downstream reactions.
Intermediate Functionalization
Subsequent steps focus on introducing substituents to enhance target binding and pharmacokinetic properties. The 4-hydroxy group of the pyridone is alkylated with 1,3-dibromopropane to generate intermediates 17 , which serve as versatile building blocks for further modifications. For example, N-alkylation of carbazole with intermediate 17 produces derivatives 18–20 , while coupling with chlorinated aromatic systems yields compounds 21–23 with enhanced Src kinase inhibitory activity.
Key synthetic transformations include:
-
Acetylation and hydrolysis : Intermediate 3 (4-benzyloxy-2(1H)-pyridone derivative) is reduced to the amine (4 ), which is acetylated to form 8 . Alkaline hydrolysis of nitrile 5 yields carboxylic acid 6 , whereas hydrolysis with hydrogen peroxide produces carboxamide 7 .
-
Heterocycle formation : Isoxazole derivatives (e.g., 10 ) are synthesized by treating pyridone intermediates with ethyl chlorooximidoacetate under basic conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction yields and selectivity. For instance, DMF is preferred for alkylation steps due to its ability to solubilize both polar and non-polar reactants, while tetrahydrofuran (THF) is used for Grignard reactions involving sensitive intermediates. Catalytic hydrogenation for deprotection employs 10% Pd/C with hydrogen gas at ambient pressure, achieving >95% conversion efficiency.
Temperature and Time Parameters
-
Alkylation reactions : Conducted at 60–80°C for 12–24 hours to ensure complete substitution.
-
Deprotection : Hydrogenation proceeds at room temperature over 4–6 hours.
-
Cyclization : Isoxazole formation requires heating at 100°C for 2 hours in the presence of triethylamine.
Analytical Characterization Techniques
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) are employed to confirm structural integrity. For example, the NMR spectrum of intermediate 14 exhibits a singlet at δ 8.2 ppm for the pyridone proton and a triplet at δ 4.5 ppm for the methylene group adjacent to the cyano substituent. HREIMS data for this compound analogs confirm molecular ions with mass accuracy <5 ppm.
Chromatographic Purity Assessment
Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile-water gradients ensures ≥98% purity for clinical-grade material. Impurities, primarily arising from incomplete deprotection or side reactions, are identified via LC-MS and controlled to <0.1%.
Structural Confirmation and Biological Relevance
X-ray Crystallography
Co-crystallization studies of this compound with Src kinase reveal critical interactions:
Structure-Activity Relationship (SAR)
Modifications to the pyridone scaffold profoundly affect inhibitory potency:
Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4′-position enhance activity by stabilizing enzyme-ligand interactions.
Scale-Up Considerations and Challenges
Process Intensification
Transitioning from laboratory-scale synthesis (1–10 g) to kilogram-scale production necessitates:
Q & A
Basic Research Questions
Q. How is the phase I/II clinical trial for VAL-201 designed to assess safety and tolerability in advanced prostate cancer?
- Methodological Answer : The trial employs an accelerated titration, open-label, dose-escalation design with subcutaneous administration on Days 1, 8, and 15 of each cycle. The starting dose is 0.5 mg/kg, and dose-limiting toxicity (DLT) is evaluated during Cycle 1. Safety assessments are conducted weekly, with a planned expansion to a 3 + 3 cohort design at Dose Level 3 (DL3) to identify the maximum tolerated/administered dose (MTD/MAD). This design balances efficiency in early-phase trials while prioritizing patient safety through rigorous DLT monitoring .
Q. What methodologies are recommended for ensuring reproducibility in preclinical studies of this compound?
- Methodological Answer : Reproducibility requires detailed documentation of experimental protocols, including compound preparation (e.g., purity verification via HPLC), dosing regimens, and endpoint measurements. For novel compounds like this compound, identity confirmation through spectral data (NMR, mass spectrometry) and batch-to-batch consistency checks are critical. Adherence to guidelines for analytical subsampling (e.g., documenting particle size, handling protocols) and transparent reporting of deviations from protocols also enhance reproducibility .
Q. How should researchers address contradictory efficacy data between preclinical and early-phase clinical trials for this compound?
- Methodological Answer : Contradictions may arise from differences in model systems (e.g., in vitro vs. human pharmacokinetics). Researchers should cross-validate findings using orthogonal assays (e.g., PD biomarker analysis in patient serum) and re-examine preclinical assumptions, such as dosing equivalence. Statistical reconciliation methods, like Bayesian meta-analysis, can quantify uncertainty and identify confounding variables (e.g., tumor microenvironment heterogeneity) .
Advanced Research Questions
Q. How can pharmacokinetic (PK) data be integrated with pharmacodynamic (PD) endpoints to optimize this compound dosing strategies?
- Methodological Answer : Population PK/PD modeling is recommended to correlate this compound exposure (e.g., AUC, Cmax) with PD markers (e.g., PSA levels in prostate cancer). Non-linear mixed-effects modeling (NONMEM) can account for interpatient variability, while mechanistic models (e.g., compartmentalized tumor growth inhibition) may predict dose-response relationships. Ongoing PK analyses in the phase I trial should inform model refinement .
Q. What statistical approaches are suitable for analyzing dose-limiting toxicities (DLTs) in this compound trials with small sample sizes?
- Methodological Answer : Bayesian hierarchical models are advantageous for small cohorts, as they borrow information across dose levels to estimate DLT probabilities. The Continual Reassessment Method (CRM) or modified toxicity probability interval (mTPI) designs can dynamically adjust dose escalation based on accumulating safety data. Sensitivity analyses should assess robustness to prior distributions .
Q. How can researchers validate biomarkers for this compound’s mechanism of action in heterogeneous solid tumors?
- Methodological Answer : Multi-omics approaches (e.g., transcriptomic profiling of tumor biopsies) paired with immunohistochemical validation (e.g., target protein expression) are critical. For synthetic depsipeptides like this compound, functional assays (e.g., apoptosis induction in PDX models) and spatial transcriptomics can resolve tumor heterogeneity. Adaptive trial designs, such as basket trials, allow biomarker-stratified cohort expansion .
Q. What strategies mitigate bias in open-label this compound trials when assessing subjective endpoints like pain reduction?
- Methodological Answer : Blinded endpoint adjudication committees should review patient-reported outcomes (e.g., pain scores) using standardized criteria. Placebo-controlled crossover phases or incorporation of objective biomarkers (e.g., opioid usage logs) reduce reliance on subjective measures. Sensitivity analyses comparing investigator-assessed vs. adjudicated outcomes further validate findings .
Methodological Frameworks
- For Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to align this compound studies with unmet clinical needs (e.g., "In advanced prostate cancer patients [P], how does this compound [I] compare to docetaxel [C] in reducing PSA levels [O]?") .
- For Data Contradictions : Use triangulation of methods (e.g., combining quantitative toxicity data with qualitative patient-reported outcomes) and causal inference models to distinguish protocol deviations from true biological variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
